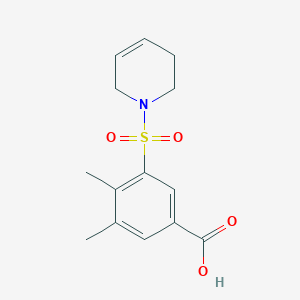
2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a heterocyclic compound that belongs to the pyridine family and has a molecular weight of 224.27 g/mol.
Mécanisme D'action
The mechanism of action of 2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid is not fully understood. However, it is believed to act by chelating metal ions and preventing them from participating in redox reactions. This property makes 2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid useful for the detection of metal ions in biological systems.
Biochemical and Physiological Effects:
2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. 2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid has also been shown to have antioxidant properties by scavenging free radicals and protecting cells from oxidative damage. In addition, 2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid has several advantages for lab experiments. It is easy to synthesize and has a high purity. 2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid is also stable under a variety of conditions, making it useful for a wide range of experiments. However, 2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid has some limitations. It can be toxic at high concentrations and may interfere with the activity of certain enzymes.
Orientations Futures
There are several future directions for the study of 2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid. One potential application is in the development of new anticancer drugs. 2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid has been shown to have anticancer properties, and further research may lead to the development of new drugs that are more effective and less toxic than current treatments. Another potential application is in the study of metal ions in biological systems. 2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid has been shown to be a useful fluorescent probe for the detection of metal ions, and further research may lead to the development of new methods for studying metal ions in living organisms.
Méthodes De Synthèse
2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid can be synthesized through a multistep process that involves the reaction of 3,6-dihydropyridine-1(2H)-one with ethyl 2-bromo-4-oxo-4-phenylbutanoate, followed by hydrolysis and decarboxylation. The resulting product is then treated with potassium hydroxide to obtain 2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid. The purity of 2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid can be improved through recrystallization.
Applications De Recherche Scientifique
2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-11(15)9-4-5-12-10(8-9)13-6-2-1-3-7-13/h1-2,4-5,8H,3,6-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFBVXHNIAFGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C2=NC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B6645219.png)
![2,3-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B6645223.png)


![2-[(3-Amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6645237.png)

![2-[(3-Amino-2,2-difluoropropyl)amino]-6-fluorobenzonitrile](/img/structure/B6645256.png)
![2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B6645262.png)

![2,2-difluoro-N'-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B6645269.png)
![2-[2-(aminomethyl)morpholin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone](/img/structure/B6645275.png)


